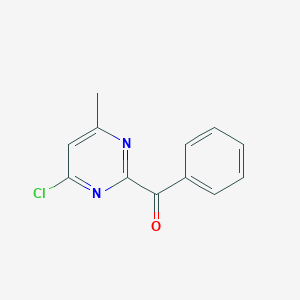
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
科学研究应用
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the function of pyrimidine derivatives in biological systems.
作用机制
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound may bind to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
相似化合物的比较
Similar Compounds
- (4-Chloro-6-methylpyrimidin-2-yl)methanol
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrimidine ring, along with the phenyl ketone moiety, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
属性
CAS 编号 |
155991-30-3 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
(4-chloro-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c1-8-7-10(13)15-12(14-8)11(16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
LEUWADCNICGNMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


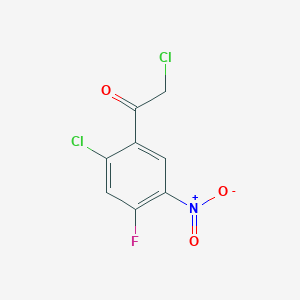

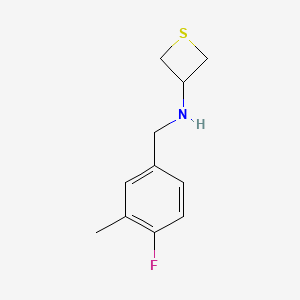

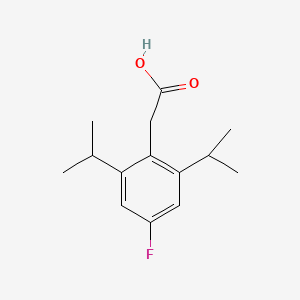
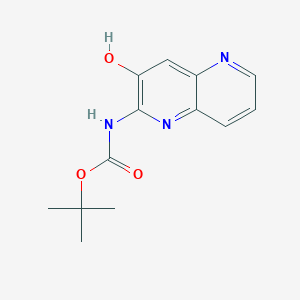
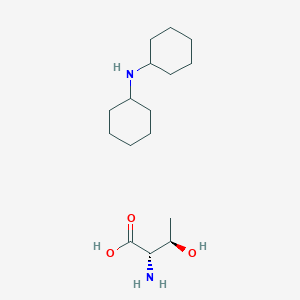
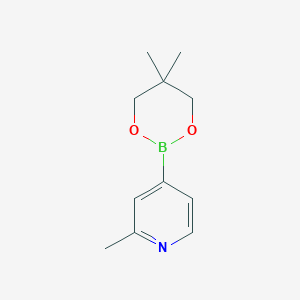

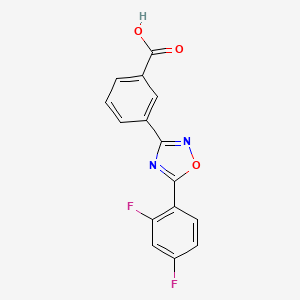
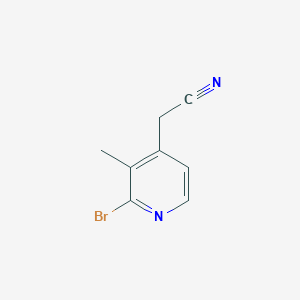

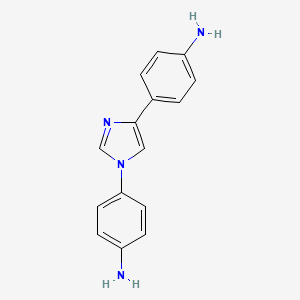
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
